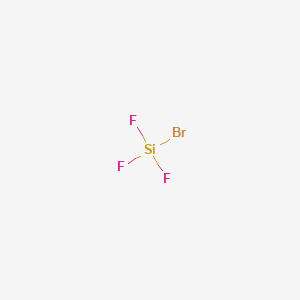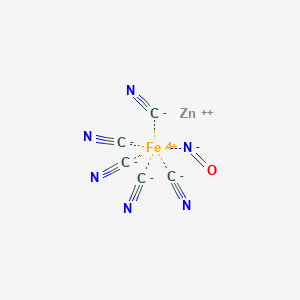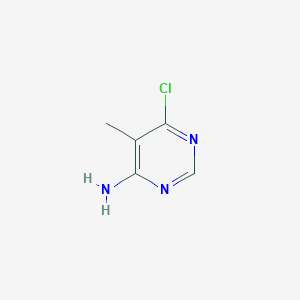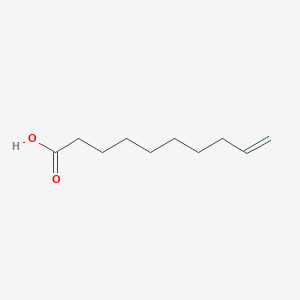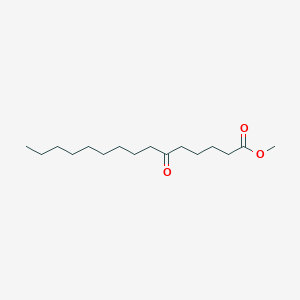
Methyl 6-oxopentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxopentadecanoate, also known as MOP, is a naturally occurring compound found in various plant species. It belongs to the family of fatty acid methyl esters and has been widely studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl 6-oxopentadecanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties. In addition, Methyl 6-oxopentadecanoate has been found to act as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This property makes Methyl 6-oxopentadecanoate a potential candidate for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of Methyl 6-oxopentadecanoate is not fully understood, but studies have suggested that it may act through various pathways. Methyl 6-oxopentadecanoate has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-oxopentadecanoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, Methyl 6-oxopentadecanoate has been found to reduce the levels of serum cholesterol and triglycerides, which are risk factors for cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-oxopentadecanoate has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, the limitations of Methyl 6-oxopentadecanoate include its limited availability and high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 6-oxopentadecanoate. One potential area of research is the development of Methyl 6-oxopentadecanoate-based drugs for the treatment of Alzheimer's disease. Another potential area of research is the investigation of the anti-inflammatory and antimicrobial properties of Methyl 6-oxopentadecanoate for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 6-oxopentadecanoate and its potential interactions with other drugs.
Conclusion:
In conclusion, Methyl 6-oxopentadecanoate is a naturally occurring compound with potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties and may act as a potential inhibitor of acetylcholinesterase. However, further studies are needed to fully understand the mechanism of action of Methyl 6-oxopentadecanoate and its potential applications in drug development.
Métodos De Síntesis
Methyl 6-oxopentadecanoate can be synthesized through various methods, including chemical synthesis and natural extraction. Chemical synthesis involves the reaction of pentadecanoic acid with methanol and a catalyst, whereas natural extraction involves the isolation of Methyl 6-oxopentadecanoate from plant sources such as the leaves of Eucalyptus globulus. The purity and yield of Methyl 6-oxopentadecanoate obtained through these methods can vary depending on the source and conditions of the synthesis.
Propiedades
Número CAS |
13328-28-4 |
|---|---|
Nombre del producto |
Methyl 6-oxopentadecanoate |
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
methyl 6-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19-2/h3-14H2,1-2H3 |
Clave InChI |
BXQOIXTXVGCICF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCC(=O)CCCCC(=O)OC |
Sinónimos |
6-Oxopentadecanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




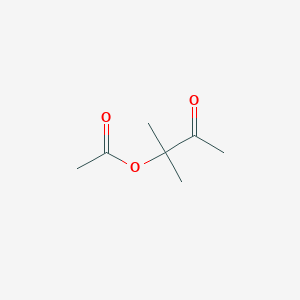
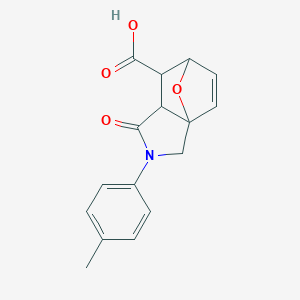
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
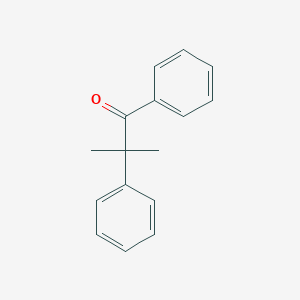
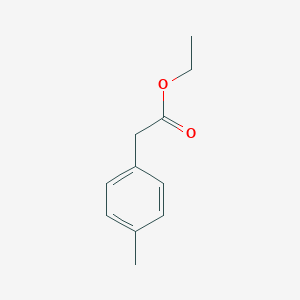
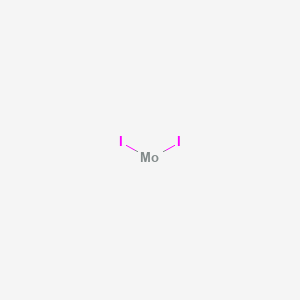
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
